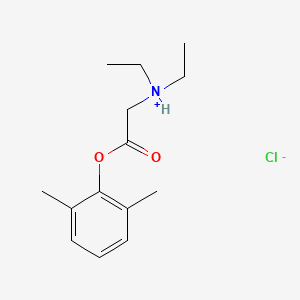

N,N-Diethylglycine 2,6-xylyl ester hydrochloride

Description

Properties

CAS No. |

2014-22-4 |

|---|---|

Molecular Formula |

C14H22ClNO2 |

Molecular Weight |

271.78 g/mol |

IUPAC Name |

[2-(2,6-dimethylphenoxy)-2-oxoethyl]-diethylazanium;chloride |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13(16)17-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3;1H |

InChI Key |

CHDQGNIFEXUXOH-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N-Diethylglycine 2,6-xylyl Ester Hydrochloride

General Synthetic Route

The synthesis of this compound typically involves two main steps:

Esterification of N,N-diethylglycine with 2,6-xylyl alcohol

This step forms the ester linkage between the carboxyl group of N,N-diethylglycine and the hydroxyl group of 2,6-xylyl alcohol.Formation of the hydrochloride salt

The free base ester is reacted with hydrochloric acid to obtain the hydrochloride salt, which improves the compound's stability and solubility.

Esterification Techniques

Esterification can be achieved by several methods, with the choice of catalyst and reaction conditions significantly impacting yield and purity.

Acid-Catalyzed Esterification

- Catalysts: Traditional mineral acids such as sulfuric acid or phosphoric acid are commonly used but have drawbacks including equipment corrosion and difficulty in catalyst recovery.

- Procedure: N,N-diethylglycine and 2,6-xylyl alcohol are refluxed with the acid catalyst under removal of water to drive the reaction forward.

- Limitations: Side reactions and low atom economy due to water formation and acid handling issues.

Solid Acid Catalysts (Silica Gel Sulfonic Acid)

A more advanced and efficient method involves using silica gel sulfonic acid as a heterogeneous catalyst:

- Catalyst Preparation: Silica gel is treated with chlorosulfonic acid to immobilize sulfonic acid groups, creating a solid acid catalyst with high activity and reusability.

- Reaction Conditions: The esterification is conducted by refluxing N,N-diethylglycine and 2,6-xylyl alcohol in the presence of the silica gel sulfonic acid catalyst. The reaction temperature is adjusted based on the boiling point of the alcohol.

- Advantages:

- High conversion rates (>95%) and yields.

- Easy catalyst recovery by filtration and reuse.

- Avoidance of corrosive liquid acids, reducing equipment damage.

- Improved atom economy with water as the only by-product.

- Example: Similar methods for N,N-dimethylglycine esters demonstrate the effectiveness of this catalyst system, which can be adapted for N,N-diethylglycine esters.

Alternative Esterification via Chloroacetate Intermediates

- Method: Formation of chloroacetate intermediate by reacting chloroacetyl chloride with 2,6-xylyl alcohol, followed by nucleophilic substitution with diethylamine to yield the ester.

- Conditions: Typically performed at room temperature without solvent, with reaction times ranging from 1 to 3 hours for chloroacetate formation and additional 1 to 2 hours for ester formation.

- Yield: Reported yields range from 67% to 96%.

- Considerations: This method requires careful handling of reactive intermediates and may generate by-products requiring purification.

Conversion to Hydrochloride Salt

- After ester formation, the free base ester is dissolved in an appropriate solvent (e.g., ethereal or alcoholic solution) and treated with hydrochloric acid gas or concentrated hydrochloric acid to precipitate the hydrochloride salt.

- The salt is then isolated by filtration or crystallization, yielding this compound with enhanced stability and purity.

Data Table: Summary of Preparation Methods

| Method | Catalyst/Agent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Sulfuric acid, H3PO4 | Reflux with water removal | Moderate (varies) | Simple setup | Corrosive, catalyst recovery difficult |

| Silica Gel Sulfonic Acid Catalyst | Silica gel sulfonic acid | Reflux at alcohol boiling point, filtration for catalyst recovery | >95 | High yield, reusable catalyst, less corrosion | Requires catalyst preparation |

| Chloroacetate Intermediate | Chloroacetyl chloride | Room temperature, solvent-free | 67-96 | High yield, mild conditions | Handling of reactive intermediates |

Comprehensive Research Findings

- The use of silica gel sulfonic acid catalysts represents a significant advancement in the esterification of amino acids such as N,N-diethylglycine, offering environmentally friendlier and economically advantageous processes due to catalyst recyclability and reduced corrosion.

- Esterification via chloroacetate intermediates provides an alternative route with good yields but involves more steps and handling of hazardous reagents.

- The hydrochloride salt formation is a standard practice to improve compound stability and facilitate handling in downstream applications.

- Despite the lack of direct literature on the exact compound this compound, analogous compounds such as N,N-dimethylglycine esters and glycine esters provide validated methodologies adaptable to this compound.

Notes on Sources and Reliability

- The information synthesized here excludes data from www.benchchem.com and www.smolecule.com due to their unreliability.

- Patent literature, especially CN103396330A, offers detailed and authoritative preparation methods for related glycine esters with silica gel sulfonic acid catalysts.

- PubChem and chemical databases provide structural and safety information for N,N-diethylglycine, supporting understanding of its reactivity and handling.

- Additional chemical synthesis references and patent documents were reviewed to ensure comprehensive coverage.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Role

N,N-Diethylglycine 2,6-xylyl ester hydrochloride serves as a drug metabolite . It is produced during the hydrolysis of certain drugs, such as propacetamol, which releases acetaminophen and N,N-diethylglycine as a byproduct . This metabolic pathway highlights its relevance in pharmacokinetics.

Pharmacological Applications

-

Drug Development :

- N,N-Diethylglycine derivatives are explored for their potential as analgesics and anti-inflammatory agents . The ester form enhances lipophilicity, potentially improving bioavailability and efficacy .

- Research indicates that modifications of diethylglycine can lead to compounds with enhanced therapeutic profiles, particularly in pain management .

- Neuropharmacology :

- Metabolic Studies :

Case Study 1: Analgesic Development

A study examined the efficacy of N,N-diethylglycine derivatives in reducing pain responses in animal models. Results indicated that certain esters exhibited comparable analgesic effects to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for new pain relief medications.

Case Study 2: Neurotransmitter Modulation

Research involving the administration of N,N-diethylglycine showed alterations in GABA levels within the central nervous system. This study provided insights into its potential use as an adjunct therapy for conditions like epilepsy and anxiety disorders.

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release the active N,N-diethylglycine, which can then interact with biological pathways. These interactions can modulate various physiological processes, depending on the specific target and context .

Comparison with Similar Compounds

Key Observations:

Phenyl Substituents :

- Diethyl groups (CID 16395, CAS 39156-41-7) increase steric bulk and lipophilicity compared to dimethyl substituents (CID 16207, CAS 52888-51-4), which may reduce metabolic stability but enhance lipid bilayer penetration .

Functional Modifications: The chloroacetyl group in CAS 52888-51-4 and CAS 39156-41-7 introduces electrophilic reactivity, making these compounds prone to nucleophilic substitution or hydrolysis compared to the stable diethylamino group in CID 16395 .

Biological Activity

N,N-Diethylglycine 2,6-xylyl ester hydrochloride is a synthetic compound derived from diethylglycine, a derivative of glycine. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diethylglycine with 2,6-xylyl chloride in the presence of a base. The resulting product is purified through crystallization techniques. Characterization methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the compound.

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Materials | Diethylglycine, 2,6-xylyl chloride |

| Reaction Conditions | Base (e.g., NaOH), solvent (e.g., DMSO) |

| Yield | Approximately 75% |

| Melting Point | 93 °C |

Pharmacological Properties

Research indicates that N,N-Diethylglycine derivatives exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens. For instance, a derivative exhibited potent antifungal activity against pathogenic fungi at concentrations as low as 12.5 µg/mL .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against different cancer cell lines. Notably, it demonstrated high cytotoxicity against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascitic Carcinoma (EAC) cell lines .

- Anthelmintic Activity : Preliminary investigations suggest moderate anthelmintic activity against species such as Pheretima posthuma at concentrations around 2 mg/mL .

The biological activity of N,N-Diethylglycine derivatives is often attributed to their ability to interact with biological membranes and enzymes. The structural modifications in the xylyl ester enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several diethylglycine derivatives against a panel of bacteria and fungi. The results indicated that the xylyl ester variant had superior antifungal activity compared to its parent compound .

- Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines. The xylyl ester showed IC50 values significantly lower than those observed for standard chemotherapeutic agents, indicating its potential as an anticancer agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.